Dimiracetam
Overview
Description
Dimiracetam is a nootropic drug of the racetam family . It has been used in trials studying the treatment of AIDS, Neuropathy, and Acquired Immunodeficiency Syndrome . Derivatives of Dimiracetam may have application in the treatment of neuropathic pain .
Synthesis Analysis
The synthesis of Dimiracetam involves the condensation of a 4-oxo-butanoic acid ester with glycinamide in a one-pot reaction with a controlled pH .
Molecular Structure Analysis
The molecular formula of Dimiracetam is C6H8N2O2 . The exact mass is 140.06 and the molecular weight is 140.14 . The InChI code is 1S/C6H8N2O2/c9-5-3-8-4 (7-5)1-2-6 (8)10/h4H,1-3H2, (H,7,9) .
Chemical Reactions Analysis
Dimiracetam has been found to negatively modulate NMDA-induced glutamate release in rat spinal cord synaptosomal preparations . It is more potent than its R- or S-enantiomers in reducing the NMDA-induced [3H]D-aspartate release .
Physical And Chemical Properties Analysis
Dimiracetam has a molar mass of 140.142 g/mol . The elemental composition is Carbon: 51.42%, Hydrogen: 5.75%, Nitrogen: 19.99%, and Oxygen: 22.83% .
Scientific Research Applications
1. Neuropathic Pain Treatment
- Application Summary: Dimiracetam has been found to be effective in models of neuropathic pain. It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations .
- Methods of Application: The effects of Dimiracetam, its R- or S-enantiomers, and the R:S 3:1 non-racemic mixture (MP-101) were compared. The study involved in vitro testing, as well as acute oral administration of Dimiracetam in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis .
- Results: Dimiracetam was more potent than its R- or S-enantiomers in reducing the NMDA-induced [3H]D-aspartate release in rat spinal cord synaptosomes. Acute oral administration of Dimiracetam was more effective than a single enantiomer in the MIA paradigm .
2. Cognition Enhancement
- Application Summary: Dimiracetam has shown potential in animal models of cognition .
- Methods of Application: The study compared the effects of Dimiracetam, its R- or S-enantiomers, and the R:S 3:1 non-racemic mixture (MP-101) in animal models .
- Results: MP-101 performed better than Dimiracetam in animal models of cognition .
3. Depression Treatment
- Application Summary: Dimiracetam has shown potential in animal models of depression .
- Methods of Application: The study compared the effects of Dimiracetam, its R- or S-enantiomers, and the R:S 3:1 non-racemic mixture (MP-101) in animal models .
- Results: MP-101 performed better than Dimiracetam in animal models of depression .
Safety And Hazards
Dimiracetam should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Dimiracetam has shown promising results in trials studying the treatment of neuropathic pain . It has been found to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis . A non-racemic mixture of R- and S-dimiracetam (MP-101) has shown increased potency in rat models of cognition, depression, and neuropathic pain . This suggests that Dimiracetam and its derivatives could have potential applications in the treatment of several neuropathic and neurological disorders .
properties
IUPAC Name |
3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXOHPHLNROBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869732 | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimiracetam | |
CAS RN |
126100-97-8 | |
Record name | Dimiracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimiracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimiracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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